molecular formula C25H25N3O B5499240 [(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone

[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone

Cat. No.: B5499240
M. Wt: 383.5 g/mol
InChI Key: UVCZSWQJTHKLSI-QPTUXGOLSA-N
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Description

[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with a quinoline moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Properties

IUPAC Name

[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c29-25(20-10-4-8-18-9-5-13-26-22(18)20)28-16-21(17-6-2-1-3-7-17)24-23(28)19-11-14-27(24)15-12-19/h1-10,13,19,21,23-24H,11-12,14-16H2/t21-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZSWQJTHKLSI-QPTUXGOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3C(=O)C4=CC=CC5=C4N=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=CC=CC5=C4N=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the quinoline moiety: This step usually involves a condensation reaction between a suitable quinoline derivative and the tricyclic core.

    Final modifications: Additional functional groups may be introduced through various substitution reactions to achieve the desired final structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler tricyclic structures.

Scientific Research Applications

[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which [(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-quinolin-8-ylmethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tricyclic core and quinoline moiety. These interactions may modulate various biochemical pathways, leading to the observed effects.

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